

Application Notes and Protocols for Azides in Bioorthogonal Chemistry

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Compound of Interest

Compound Name: Carbamic azide, cyclohexyl-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.^{[1][2][3]} These reactions typically involve pairs of functional groups that are mutually reactive but inert to the biological environment. The azide group ($-N_3$) has emerged as a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity towards endogenous functional groups.^[1] This document provides detailed application notes and protocols for the use of azides in bioorthogonal chemistry, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a widely used copper-free click chemistry reaction.

While the specific molecule "cyclohexyl carbamic azide" is not extensively documented in the context of bioorthogonal chemistry, the principles and protocols outlined herein are applicable to a wide range of azide-containing molecules, including custom-synthesized probes. The focus of this document is therefore on the general application of the azide moiety in bioorthogonal reactions.

Application Notes

Azide-based bioorthogonal chemistry has a broad range of applications in biological research and drug development.

1. Cellular and Biomolecular Imaging

The ability to visualize biomolecules in their native environment is crucial for understanding cellular processes. Azide-based bioorthogonal chemistry provides a powerful tool for fluorescently labeling and imaging various biomolecules, including glycans, proteins, and lipids, in living cells and organisms.^{[1][2][4]}

- **Metabolic Labeling:** Cells can be fed with metabolic precursors containing an azide group. These precursors are incorporated into biomolecules through the cell's natural metabolic pathways. The azide-labeled biomolecules can then be visualized by reacting them with a fluorescent probe containing a complementary bioorthogonal handle, such as a cyclooctyne.^[3]
- **Protein Labeling:** Azide-containing unnatural amino acids can be incorporated into proteins using genetic code expansion techniques. This allows for the site-specific labeling of proteins for imaging and functional studies.

2. Drug Delivery and Development

Bioorthogonal chemistry is increasingly being used in the development of targeted drug delivery systems and novel therapeutics.

- **Antibody-Drug Conjugates (ADCs):** ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic drug. Azide-alkyne cycloaddition reactions are used to conjugate the drug to the antibody in a site-specific manner, leading to more homogeneous and effective ADCs.
- **Pretargeted Drug Delivery:** In this approach, a bioorthogonal handle (e.g., an azide) is first targeted to a specific tissue or cell type, often via an antibody. A therapeutic agent carrying the complementary functional group (e.g., a cyclooctyne) is then administered, which reacts specifically at the target site, minimizing off-target effects.

3. Glycobiology Research

The study of glycans (complex carbohydrates) has been revolutionized by bioorthogonal chemistry. Azide-modified sugars can be metabolically incorporated into cellular glycans,

allowing for their visualization and characterization.^{[4][5]} This has provided valuable insights into the roles of glycans in health and disease.^{[4][5]}

Key Bioorthogonal Reactions Involving Azides

1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition between an azide and a strained cyclooctyne.^[6] This reaction does not require a toxic copper catalyst, making it ideal for use in living systems.^{[1][6][7]} The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage.^[6]

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions. While it is a powerful bioconjugation tool, the toxicity of the copper catalyst limits its application in living cells.^[8] However, it is widely used for in vitro applications, such as the synthesis of bioconjugates and materials.

3. Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a triarylphosphine, which forms a stable amide bond.^{[1][4]} This was one of the first bioorthogonal reactions to be developed and has been used for a variety of applications, though its reaction kinetics are slower compared to click chemistry reactions.^[1]

Data Presentation

The choice of cyclooctyne for a SPAAC reaction is critical, as it influences the reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with an azide.

Cyclooctyne	Azide Structure	Second-Order Rate Constant ($M^{-1}s^{-1}$)
BCN	Primary (2-azidoethanol)	0.024
BCN	Secondary (2-azidopropanol)	0.012
BCN	Tertiary (2-azido-2-methylpropanol)	0.012
ADIBO	Primary (2-azidoethanol)	0.90
ADIBO	Secondary (2-azidopropanol)	0.25
ADIBO	Tertiary (2-azido-2-methylpropanol)	4.7×10^{-6}
[9+1]CPP	Benzyl azide	2.2×10^{-3}
[11+1]CPP	Benzyl azide	4.5×10^{-4}

Data sourced from[9][10][11]. Reaction conditions may vary between studies.

Experimental Protocols

Protocol 1: General Procedure for Metabolic Labeling of Cell Surface Glycans with an Azide-Modified Sugar

- Cell Culture: Plate and culture cells of interest to the desired confluency in a suitable culture medium.
- Preparation of Azide-Modified Sugar Stock Solution: Prepare a stock solution of the azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz) in a sterile solvent (e.g., DMSO or PBS) at a concentration of 10-50 mM.
- Metabolic Labeling: Add the azide-modified sugar stock solution to the cell culture medium to a final concentration of 25-100 μM . The optimal concentration should be determined empirically for each cell line and sugar.

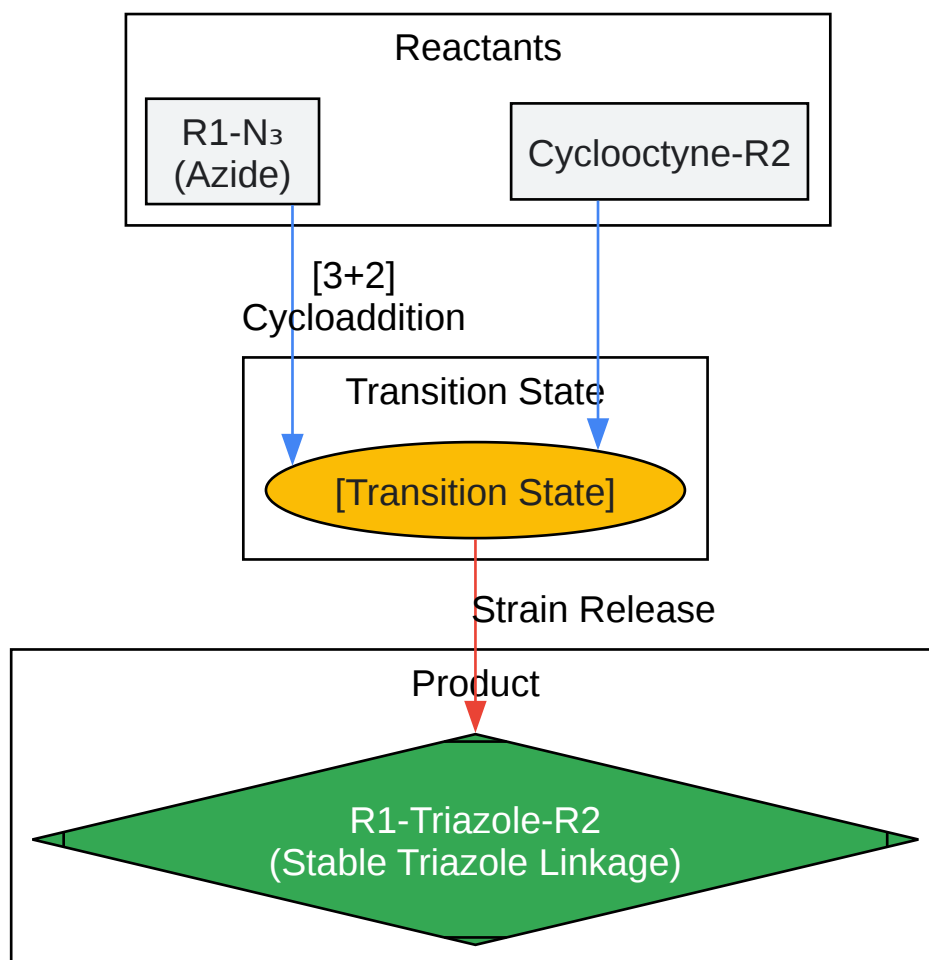
- Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.
- Washing: Gently wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar.
- Proceed to Bioorthogonal Ligation: The azide-labeled cells are now ready for reaction with a cyclooctyne-containing probe for downstream applications such as imaging or proteomics.

Protocol 2: SPAAC-Mediated Fluorescent Labeling of Azide-Modified Cells

This protocol assumes that the cells have been metabolically labeled with an azide-containing precursor as described in Protocol 1.

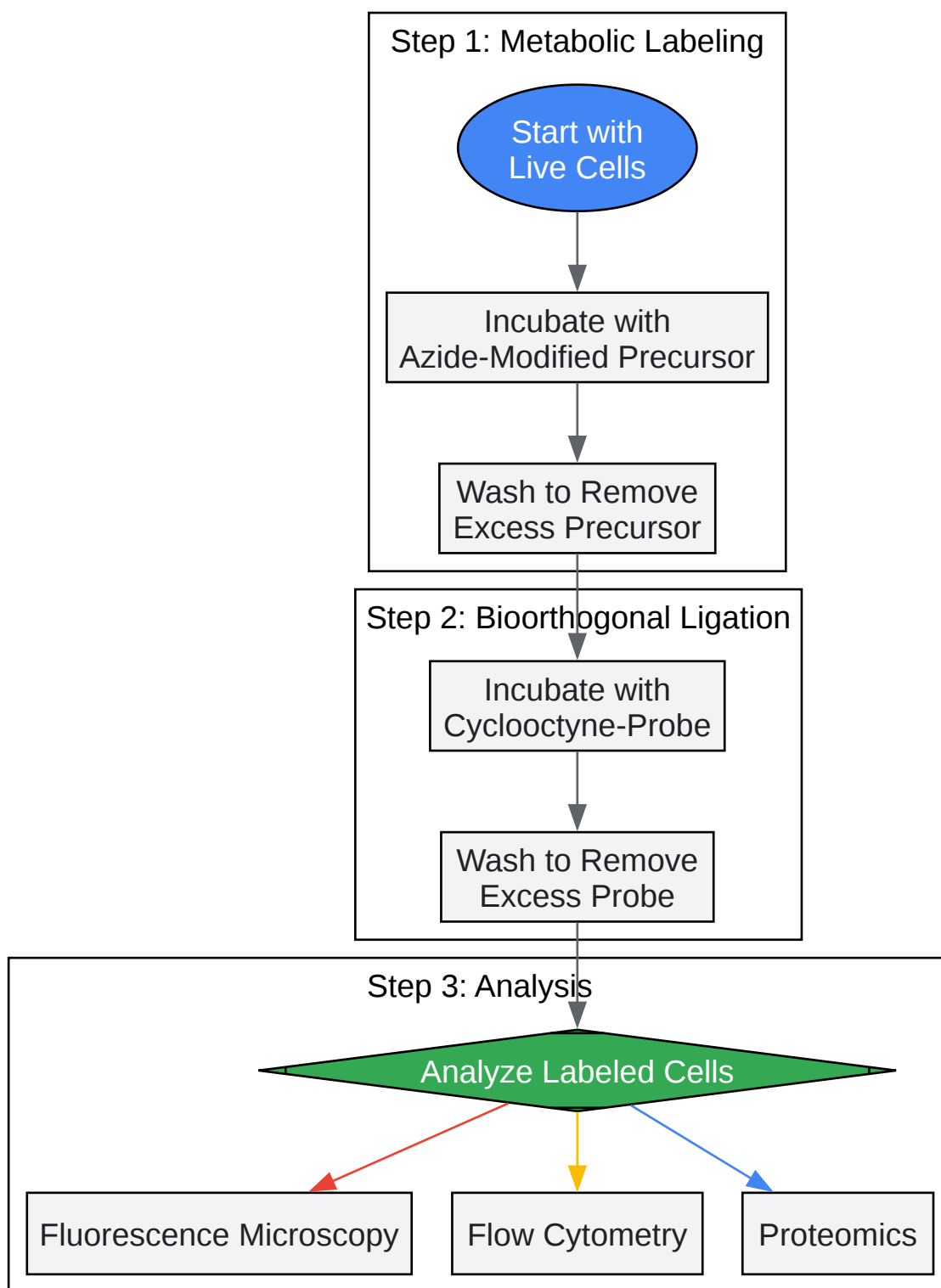
- Prepare Cyclooctyne-Fluorophore Stock Solution: Prepare a stock solution of the cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488) in DMSO at a concentration of 1-10 mM.
- Prepare Labeling Medium: Dilute the cyclooctyne-fluorophore stock solution in a suitable buffer or cell culture medium to a final concentration of 10-50 μ M. The optimal concentration will depend on the specific fluorophore and cell type and should be determined experimentally.
- Labeling Reaction: Add the labeling medium to the azide-labeled cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. The optimal incubation time may vary.
- Washing: Gently wash the cells three times with ice-cold PBS to remove any unreacted cyclooctyne-fluorophore.
- Fixation and Permeabilization (Optional): If intracellular imaging is desired, fix and permeabilize the cells using standard protocols (e.g., with 4% paraformaldehyde followed by 0.1% Triton X-100).
- Imaging: The cells are now ready for imaging by fluorescence microscopy or flow cytometry.

Mandatory Visualization



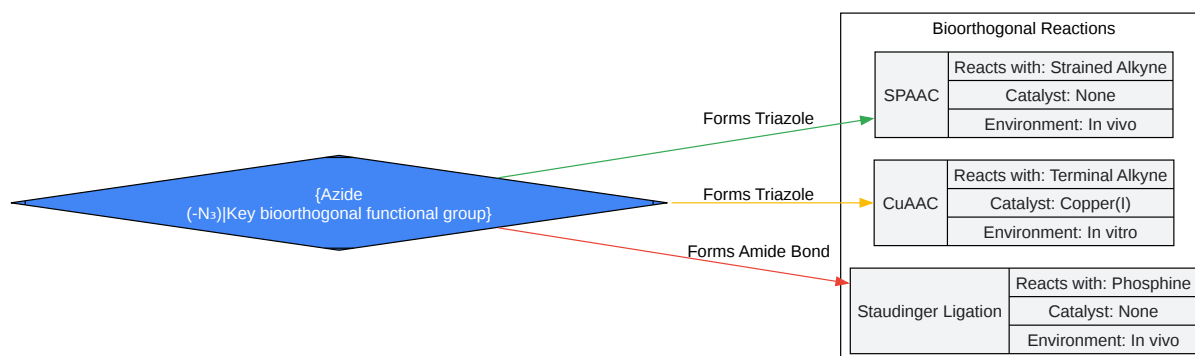
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Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).



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Experimental workflow for bioorthogonal labeling and analysis.



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Relationship between azide-based bioorthogonal reactions.

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